(-)-trans-Pinane

Description

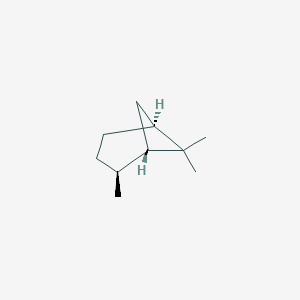

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSLPVRUOBDEW-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858758, DTXSID801037317 | |

| Record name | (S)-trans-Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10281-53-5, 33626-25-4 | |

| Record name | (1S,2S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10281-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-cis-Pinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33626-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-trans-Pinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010281535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033626254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-trans-Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2,6,6-Trimethylbicyclo(3.1.1)heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1S-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANE, TRANS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6603788013 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26MVP5V1AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Context and Research Significance of Trans Pinane

Historical Perspectives in Terpenoid Chemistry

Terpenoids, a vast class of naturally occurring compounds, have long been a subject of chemical investigation due to their diverse structures and biological activities. wikipedia.orgwordpress.com Historically, the elucidation of terpene structures and their chemical reactions laid the groundwork for modern organic chemistry. The isoprene (B109036) rule, a key principle in terpenoid chemistry, explains how these molecules are constructed from C5 isoprene units. bioscientifica.combaranlab.org Monoterpenes like pinene, the precursor to pinane (B1207555), are composed of two isoprene units. bioscientifica.combaranlab.org Early research focused on understanding the complex rearrangements and reactions of terpenes, which provided fundamental insights into reaction mechanisms and stereochemistry. The hydrogenation of α-pinene and β-pinene to yield cis- and trans-pinane has been a classic transformation, enabling further exploration of the pinane skeleton. acs.orgnih.gov

Role in Renewable Resources and Biomass Valorization

In the contemporary quest for sustainable chemical production, biomass-derived compounds are of paramount importance. academie-sciences.frroyalsocietypublishing.org Turpentine, a readily available and inexpensive byproduct of the forestry industry, is rich in α-pinene and β-pinene, making it a key renewable feedstock. ncsu.educabb-chemicals.com The conversion of these pinenes into pinanes is a critical step in the valorization of this biomass resource. academie-sciences.frncsu.edu Biomass valorization is the process of converting low-value biomass into higher-value products, such as chemicals and biofuels. czu.cz The use of pinane, derived from pine trees, as a bio-based solvent is being explored as a substitute for petroleum-based solvents like n-hexane in the extraction of natural products. academie-sciences.frresearchgate.net This shift towards renewable resources helps in reducing the reliance on fossil fuels and promotes a circular economy. royalsocietypublishing.orgpurkh.com

Importance in Fine Chemical Synthesis and Intermediates

Pinanes, including the (-)-trans-isomer, are valuable intermediates in the synthesis of a wide array of fine chemicals. ontosight.aiacademie-sciences.fr They are particularly significant in the fragrance, flavor, and pharmaceutical industries. ontosight.aiforeverest.net One of the most notable industrial applications is the synthesis of linalool (B1675412), a highly sought-after fragrance and a precursor for vitamins A and E. foreverest.netnih.gov The process often involves the oxidation of pinane to pinane hydroperoxide, followed by reduction to pinanol, and subsequent pyrolysis to yield linalool. acs.orgnih.gov

Furthermore, the specific stereochemistry of (-)-trans-pinane makes it a useful chiral auxiliary in asymmetric synthesis. ontosight.airsc.org Chiral auxiliaries are compounds that can be temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer of the desired product. acs.orgthieme-connect.com For instance, pinene-based chiral auxiliaries have been employed in the enantioselective synthesis of secondary alcohols, which are important building blocks for natural products. rsc.org The unique bicyclic structure of pinane also allows for the synthesis of other complex molecules, including intermediates for pharmaceuticals and agrochemicals. ontosight.ai For example, the reaction of trans-pinane with hypochlorous acid can lead to tricyclic ethers, which serve as intermediates for various other compounds. foreverest.net

Detailed Research Findings:

| Reactant(s) | Catalyst/Reagent(s) | Product(s) | Significance | Reference(s) |

| α-Pinene | Hydrogen (H2), Nickel catalyst | cis-Pinane (B1246623) and trans-Pinane | Hydrogenation to produce pinanes for further synthesis. | google.com |

| α-Pinene | Hydrogen (H2), Pd/C catalyst | cis-Pinane and trans-Pinane | Efficient hydrogenation for producing pinane as a bio-based solvent. | researchgate.net |

| Pinanes (cis- and trans-) | Oxygen (O2), Co(OAc)2/Mn(OAc)2/NH4Br | Pinanols | Catalytic autoxidation to produce intermediates for linalool synthesis. | acs.orgacs.org |

| Pinanols (cis- and trans-) | Heat (Pyrolysis) | Linalool | Thermal rearrangement to produce a key fragrance and vitamin precursor. | acs.orgnih.govresearchgate.net |

| trans-Pinane | Hypochlorous acid (HOCl) | Tricyclic ethers | Synthesis of intermediates for other complex molecules. | foreverest.net |

| Aldehydes, Diethylzinc (B1219324) | Pinene-based chiral auxiliaries | Secondary alcohols | Enantioselective synthesis of important chiral building blocks. | rsc.org |

| α-Pinene oxide | Lewis acid catalysts | Campholenic aldehyde | Isomerization to produce a valuable fragrance ingredient. | conicet.gov.arresearchgate.net |

Advanced Synthetic Methodologies for Trans Pinane and Its Derivatives

Catalytic Hydrogenation of Pinene Isomers for (-)-trans-Pinane Production

The catalytic hydrogenation of α-pinene and β-pinene is the most direct method for producing pinanes. google.com This reaction involves the addition of hydrogen across the double bond of the pinene molecule, typically using a heterogeneous catalyst. msu.edu The stereochemical course of the hydrogenation is highly dependent on the spatial orientation of the pinene molecule as it adsorbs onto the catalyst surface. For α-pinene, the approach of hydrogen is generally favored from the less sterically hindered side, which leads to the formation of cis-pinane (B1246623) as the major product. msu.educonicet.gov.ar However, the formation of trans-pinane is a common outcome, and its proportion in the final product mixture can be influenced by the choice of catalyst, support material, and reaction conditions. ncsu.eduacs.org

Heterogeneous Catalysis Approaches

Heterogeneous catalysis is the cornerstone of industrial pinene hydrogenation, offering advantages in catalyst separation and reusability. researchgate.netresearchgate.net The choice of the active metal, the properties of the support material, and the interaction between them are critical determinants of both reaction rate and stereoselectivity. Various noble metals (Ru, Rh, Pt, Pd) and non-precious metals (Ni) have been systematically investigated for this transformation. ncsu.eduacademie-sciences.fr

Ruthenium (Ru) catalysts are renowned for their high activity and, particularly, their high selectivity toward the formation of cis-pinane. google.com Studies have shown that under certain conditions, ruthenium can achieve near-total conversion of pinenes with exceptional stereoselectivity. For instance, Ru nanoparticles have been used in aqueous systems to achieve 99.9% conversion of α-pinene with 98.9% selectivity for cis-pinane. academie-sciences.fr Similarly, a catalyst system of Ru-NiO/Hβ achieved 100% conversion and 98% selectivity for cis-pinane, attributing the high selectivity to the synergistic effects between ruthenium and nickel which modify the catalyst's acidic and adsorptive properties. researchgate.net

While the primary product is cis-pinane, the high efficiency of Ru catalysts underscores their role in stereoselective hydrogenations. A study using Ru on an alumina (B75360) support (Ru/Al2O3) for the hydrogenation of α-pinene reported the formation of 98% cis-pinane and 2% trans-pinane. academie-sciences.fr This demonstrates that even with highly selective catalysts, the formation of the trans-isomer can occur. The use of ruthenium is advantageous due to its high activity in relatively small quantities compared to other catalysts like nickel. google.com

Nickel-based catalysts, including Raney nickel and supported nickel, are frequently employed for pinene hydrogenation due to their cost-effectiveness and high activity. ncsu.edugoogle.com The stereoselectivity of nickel catalysts can be significantly influenced by the addition of modifiers. Unmodified nickel catalysts often result in a mixture of cis- and trans-pinane. google.com

One established industrial method involves using a skeleton nickel catalyst modified with nickel chloride hexahydrate. google.com This approach, conducted at 80–100°C and 2.0–3.0 MPa, yields a product mixture containing 93.0–94.8% cis-pinane and 3.1–4.0% trans-pinane. google.com Another study applied the concept of a solid catalyst with an ionic liquid layer (SCILL), using a nickel catalyst on a discarded fluid catalytic cracking catalyst support. This system achieved over 98% selectivity for cis-pinane, demonstrating that surface modification can steer the reaction away from trans-isomer formation. rsc.org Research on Ni-B catalysts supported on activated carbon has also shown promise, although stability can be a challenge. researchgate.net

Functionalized materials represent an innovative approach to catalyst design. An amphiphilic catalyst, consisting of nickel nanoparticles on hollow nanospheres with an inner nitrogen-doped carbon layer and an outer mesoporous silica (B1680970) layer, has been developed for the aqueous phase hydrogenation of α-pinene. ncsu.edu This catalyst demonstrated excellent activity, achieving 99.7% conversion with 95.1% selectivity for cis-pinane, indicating a trans-pinane yield of under 5%. ncsu.edu The unique structure of the support enhances the catalyst's dispersion in water while enriching organic reactants. ncsu.edu

The following table summarizes the performance of various supported catalysts in the hydrogenation of pinenes, highlighting the product distribution between cis- and trans-pinane.

| Active Metal | Support | Conditions | α-Pinene Conversion (%) | cis-Pinane Selectivity (%) | trans-Pinane Selectivity (%) | Source |

| Pd | Carbon | Solvent-free, 80°C, 3 bar | ~100 | 72-89 | 11-28 | acs.org |

| Pd | Alumina | Solvent-free, 80°C, 3 bar | ~100 | 72-89 | 11-28 | acs.org |

| Ru | Alumina | Solvent-free, RT, 400 Psi | 100 | 98 | 2 | academie-sciences.fr |

| Ni (modified) | Skeleton Ni | 80-90°C, 2.0-3.0 MPa | >99 | 95.9-96.8 | 3.2-4.1 | google.com |

| Pt | Carbon | 353 K, 1 MPa | ~100 | >80 | <20 | conicet.gov.ar |

| Ni | N-C@MS | 120°C, 3 MPa H₂, in water | 99.7 | 95.1 | 4.9 | ncsu.edu |

Controlling the stereoselectivity of pinene hydrogenation is a central challenge. The inherent structure of the α-pinene molecule, with one face of the double bond sterically hindered by a methyl group, naturally favors the formation of the cis-isomer via syn-addition of hydrogen from the less hindered face. msu.edu

Selectivity is highly dependent on the active metal, with a general trend for cis-selectivity reported as Ru > Rh > Pt > Pd. researchgate.net While ruthenium catalysts can provide nearly pure cis-pinane, palladium catalysts are typically less selective. academie-sciences.frresearchgate.net This lower selectivity means that Pd-based systems produce a higher proportion of trans-pinane. For instance, studies on Pd/C catalysts show that reaction conditions can be tuned to alter the isomer ratio. One investigation found that activating a Pd/C catalyst with heating after an initial sonication period resulted in the highest proportion of trans-pinane compared to other tested conditions. academie-sciences.fr

Catalyst modification is another key strategy. Inactivating a fraction of the reactive surfaces on a nickel catalyst has been shown to increase stereoselectivity towards the cis-isomer, implying that unmodified sites may contribute to trans-pinane formation. google.com Similarly, the development of catalysts where nanoparticles are confined within specific structures, such as metal-organic cages, can enhance stereoselectivity by imposing spatial constraints on the substrate's approach to the active site. acs.org

Supported Catalysts and Functionalized Materials

Solvent-Free Conditions for Sustainable Synthesis

The move towards green and sustainable chemistry has promoted the development of solvent-free, or neat, reaction conditions for pinene hydrogenation. acs.orgacademie-sciences.fr These processes minimize waste and avoid the use of potentially hazardous organic solvents, offering an environmentally friendly pathway for pinane (B1207555) synthesis. acs.orgresearchgate.net

Research has demonstrated that the solvent-free hydrogenation of pinene is highly effective. A comparative study using palladium on carbon, alumina, and silica supports showed that all three catalysts yielded quantitative conversion of pinene to pinanes, with a selectivity of 72–89% for the cis-isomer. acs.orgresearchgate.net This indicates a significant yield of 11-28% for the trans-isomer under these sustainable conditions. The study also highlighted the superior recyclability of Pd/C and Pd/alumina catalysts in solvent-free systems. acs.org Other work has systematically tested various noble metals (Pd, Pt, Ru, Rh) on carbon and alumina supports under solvent-free conditions, confirming the viability and high conversion rates of this approach. academie-sciences.frresearchgate.net

Influence of Catalyst Structure and Reaction Parameters on Selectivity

The synthesis of this compound derivatives is significantly influenced by the structure of the catalyst and the reaction conditions, which together dictate the stereoselectivity of the products. For instance, in the synthesis of pinane-based aminodiols, the choice of catalyst plays a crucial role. The use of VO(acac)₂ as a catalyst in the epoxidation of 3-methylenenopinone, a derivative of (-)-β-pinene, leads to the formation of a single epoxide product in a stereoselective reaction. mdpi.com Similarly, potassium osmate(VI) has been shown to be a highly effective catalyst for the aminohydroxylation of carbamates derived from (-)-isopinocarveol and (1R)-(−)-myrtenol, leading to the formation of spiro-oxazolidine-2-one in a highly regio- and stereoselective manner. beilstein-journals.orgbeilstein-archives.orgnih.govu-szeged.hu

Reaction parameters such as the choice of reducing agent and the reaction medium also have a profound impact on selectivity. In the synthesis of pinane-based 1,4-amino alcohols, the diastereoselective reduction of an α,β-unsaturated ketone intermediate is a key step. researchgate.net The choice of hydride source and solvent can influence the facial selectivity of the carbonyl reduction, thereby determining the stereochemistry of the resulting alcohol. Furthermore, in the continuous-flow hydrogenation of pinane derivatives, the catalyst type and system parameters can be fine-tuned to achieve selective transformations, such as the mono-debenzylation of a trans-N-benzyl-1,3-aminoalcohol. researchgate.net

Stereoselective Synthesis of Pinane-Based Chiral Ligands and Auxiliaries.researchgate.net

The inherent chirality of pinane makes it an excellent starting material for the synthesis of a wide array of chiral ligands and auxiliaries, which are valuable in asymmetric synthesis.

Derivatization from Natural Pinene Enantiomers.mdpi.comresearchgate.net

Naturally occurring enantiomers of pinene, such as (-)-β-pinene and (-)-α-pinene, serve as versatile starting points for the synthesis of chiral pinane derivatives. mdpi.combeilstein-archives.org For example, (-)-β-pinene can be oxidized to (-)-nopinone, which is a key intermediate for a variety of chiral ligands. mdpi.com From (-)-nopinone, further transformations can lead to the synthesis of 1,3-difunctionalized pinane derivatives. researchgate.net Similarly, (-)-α-pinene is a precursor for isopinocarveol (B12787810), which is then used in the synthesis of pinane-based 2-amino-1,3-diols. beilstein-journals.orgbeilstein-archives.org The synthesis often involves stereoselective epoxidation followed by rearrangement or ring-opening reactions to introduce new functionalities with controlled stereochemistry. mdpi.combeilstein-journals.orgbeilstein-archives.org

Synthesis of Aminodiol Derivatives.mdpi.combeilstein-journals.org

Pinane-based aminodiols are a significant class of chiral ligands. mdpi.combeilstein-journals.org A common synthetic route involves the stereoselective epoxidation of an allylic alcohol derived from a pinene enantiomer, followed by the ring-opening of the resulting epoxide with an amine. mdpi.com For instance, a library of chiral aminodiols has been prepared from natural (−)-β-pinene. mdpi.comresearchgate.net This process involved the conversion of (-)-β-pinene to 3-methylenenopinone, reduction to the corresponding allylic alcohol, stereoselective epoxidation, and subsequent aminolysis of the epoxide. mdpi.com The choice of amine and the reaction conditions for the epoxide opening are critical in determining the structure of the final aminodiol derivative. mdpi.com

Preparation of Oxazolidinones and Related Scaffolds.beilstein-journals.orgnih.gov

Oxazolidinones are important chiral auxiliaries and can be synthesized from pinane-based precursors. fishersci.no A library of pinane-condensed or spiro-oxazolidin-2-ones has been synthesized from (1R)-(−)-myrtenol and isopinocarveol, which is prepared from α-pinene. beilstein-journals.org The synthesis involves a stereoselective hydroxyamination process. beilstein-journals.org For example, isopinocarveol can be converted into a carbamate (B1207046), which then undergoes a potassium osmate(VI) catalyzed aminohydroxylation to yield a condensed oxazolidin-2-one. beilstein-journals.orgbeilstein-archives.org Similarly, starting from (1R)-(−)-myrtenol, a regioisomeric spiro-oxazolidin-2-one can be prepared. beilstein-journals.orgbeilstein-archives.orgnih.gov These oxazolidinone scaffolds can be further transformed, for instance, through hydrolysis to yield primary aminodiols. nih.gov

Synthesis of Pinane Hydroperoxides and Pinanols.wikipedia.orgwikipedia.org

Pinane hydroperoxides and pinanols are important derivatives of pinane, often formed through oxidation processes. wikipedia.orgwikipedia.org

Autoxidation Processes for Hydroperoxide Formation.wikipedia.org

Pinane can undergo reaction with air in a process known as autoxidation to form 2-pinane hydroperoxides. wikipedia.org This reaction typically involves the reaction of pinane with molecular oxygen. The resulting pinane hydroperoxide is a mixture of cis and trans isomers. wikipedia.org These hydroperoxides are key intermediates in the synthesis of other pinane derivatives. wikipedia.orgwikipedia.org For example, the partial reduction of these hydroperoxides leads to the formation of 2-pinanol. wikipedia.org

Catalytic Reduction to Pinanols

The synthesis of pinanols from pinane is a critical step in the production of various commercially significant compounds, such as linalool (B1675412). A common industrial route involves the initial oxidation of pinane to form pinane hydroperoxides, which are then subsequently reduced to the corresponding pinanols. This two-step process is favored for its efficiency and control over the resulting stereochemistry.

The reduction of pinane hydroperoxides is typically achieved through catalytic hydrogenation. Palladium-on-carbon (Pd/C) catalysts are frequently employed for this transformation. researchgate.netnih.govresearchgate.net The process involves reacting the pinane hydroperoxide intermediate with hydrogen gas in the presence of the catalyst. This method effectively reduces the hydroperoxide group (-OOH) to a hydroxyl group (-OH), yielding a mixture of cis- and trans-pinanols. google.com

For instance, the oxidation of a mixture of cis- and trans-pinanes leads to the formation of both cis- and trans-pinane hydroperoxides. The subsequent reduction of this hydroperoxide mixture using a Pd/carbon catalyst produces the corresponding cis- and trans-pinanols. researchgate.netnih.gov The ratio of the cis- and trans-isomers in the final pinanol product is influenced by the composition of the initial pinane mixture and the conditions of the oxidation and reduction steps. In some processes, the ratio of cis- to trans-pinanol can be around 80:20. google.com

The selection of the catalyst and reaction conditions is crucial for achieving high yields and selectivity. While palladium catalysts are common, other systems can also be utilized. For example, pinane hydroperoxides can be converted to pinanol in an alkaline sodium sulfide (B99878) solution or in the presence of other alkaline catalysts. foreverest.net

Table 1: Catalytic Reduction of Pinane Hydroperoxide to Pinanol

| Precursor | Catalyst | Product | Reference |

| cis- and trans-Pinan-2-hydroperoxide | Pd/carbon | cis- and trans-Pinan-2-ol | researchgate.netnih.gov |

| Pinane hydroperoxide | Hydrogen and a catalyst | Pinanol | google.com |

| Pinane hydroperoxides | Alkaline sodium sulfide solution or alkaline catalysts | Pinanol | foreverest.net |

Synthesis of Cyclic Pinane Carbonates

Cyclic carbonates are valuable compounds with applications as green solvents and as monomers for the synthesis of bio-based polymers. The synthesis of cyclic carbonates from pinane derivatives represents a sustainable approach to producing these important chemicals. A notable example is the synthesis of α-pinane carbonate from α-pinanediol. scispace.comrsc.org

This synthesis is achieved through the carboxylation of α-pinanediol with dimethyl carbonate (DMC), utilizing a base catalyst such as triazabicyclodecene (TBD) guanidine. scispace.comresearchgate.net The reaction is typically carried out by heating a mixture of α-pinanediol and an excess of dimethyl carbonate in the presence of the TBD catalyst. For example, a reaction performed at 90°C for 6 hours with a 6:1 molar ratio of DMC to pinanediol and 5 wt% of TBD catalyst (based on the pinanediol) can achieve a high yield of α-pinane carbonate. scispace.com

Under optimized conditions, this method has been reported to produce α-pinane carbonate with a yield of 81.1 ± 2.8% and a purity of 98.7%. researchgate.net The resulting α-pinane carbonate is a white crystalline solid. scispace.com The successful formation of the cyclic carbonate is confirmed by analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), which shows a characteristic C=O stretching peak for the cyclic carbonate group at approximately 1794 cm⁻¹. scispace.comrsc.org

This synthetic route demonstrates an effective conversion of a pinane derivative into a value-added cyclic carbonate, highlighting a potential pathway for the utilization of bio-based feedstocks derived from the pulp and paper industry. scispace.comrsc.org The resulting α-pinane carbonate has potential as a monomer for ring-opening polymerization to produce poly(α-pinane carbonate). scispace.com

Table 2: Synthesis of α-Pinane Carbonate

| Reactants | Catalyst | Reaction Conditions | Product | Yield | Reference |

| α-Pinanediol, Dimethyl Carbonate (DMC) | Triazabicyclodecene (TBD) guanidine | 90°C, 6 hours, 6:1 DMC to pinanediol molar ratio | α-Pinane carbonate | 81.1 ± 2.8% | scispace.comresearchgate.net |

Mechanistic Studies of Chemical Transformations of Trans Pinane

Thermal Rearrangement and Isomerization Pathways

The pyrolysis of pinane (B1207555) and its derivatives involves complex rearrangements of its characteristic bicyclic structure. wikipedia.orgcanterbury.ac.nz These transformations are highly dependent on factors such as temperature, residence time, and the stereochemistry of the starting material. mdpi.comresearchgate.netresearchgate.net

Formation of Acyclic Products (e.g., β-Citronellene, Isocitronellene)

The thermal isomerization of (-)-trans-pinane primarily yields acyclic monoterpenes. nih.gov The main products formed are (-)-β-citronellene and (+)-isocitronellene. nih.govresearchgate.net The reaction is typically carried out in a flow-type reactor at elevated temperatures. nih.gov The formation of these acyclic products is a key step in the industrial synthesis of other valuable fragrance compounds. nih.gov

Stepwise Retro-[2+2]-Cycloaddition Mechanisms via Biradicals

The thermal rearrangement of pinane is generally accepted to proceed through a stepwise mechanism involving the formation of biradical intermediates. mdpi.comresearchgate.net This is because the concerted [2+2]-cycloaddition is thermally forbidden according to the Woodward-Hoffmann rules. mdpi.com The reaction initiates with the cleavage of a carbon-carbon bond in the cyclobutane (B1203170) ring, leading to the formation of different possible biradicals. mdpi.comnih.gov Subsequent intramolecular reactions of these biradicals, such as hydrogen shifts and bond formations, lead to the final acyclic products. mdpi.com Quantum chemical calculations have shown that the stepwise retro-[2+2]-cycloaddition via biradicals is energetically more favorable than a concerted mechanism. researchgate.netrsc.org

Comparison of Concerted and Stepwise Mechanisms

While the stepwise biradical mechanism is the predominantly accepted pathway for the thermal rearrangement of pinane, the possibility of a concerted mechanism has also been considered. researchgate.netrsc.org However, ab initio multiconfigurational calculations have demonstrated that the stepwise retro-[2+2]-cycloaddition is the energetically favored route. researchgate.netrsc.org The energy barrier for the concerted pathway is significantly higher. researchgate.net The nature of the substituents on the pinane skeleton can influence the preference for one mechanism over the other, but for unsubstituted pinane, the biradical pathway is dominant. researchgate.net

Stereochemical Influence on Reactivity and Selectivity in Thermal Transformations

The stereochemistry of the starting pinane isomer, whether cis or trans, has a notable impact on both the reactivity and the selectivity of the thermal rearrangement. nih.govmdpi.com Studies have shown that (+)-cis-pinane and this compound exhibit different reaction rates and produce different ratios of (-)-β-citronellene and (+)-isocitronellene. nih.gov These differences are attributed to variations in the ground-state geometries and the activation energies for the formation of the intermediate biradicals from each stereoisomer. nih.govmdpi.comresearchgate.net For instance, the thermal isomerization of trans-pinane can lead to a product distribution that suggests the involvement of multiple biradical pathways. researchgate.net

Pyrolysis of Pinane and Pinanol Derivatives

The pyrolysis of pinane derivatives, such as pinanols, is a crucial industrial process for the production of commercially important compounds like linalool (B1675412). mdpi.comcore.ac.uknih.gov The thermal isomerization of cis- and trans-pinan-2-ol, for example, is conducted in the gas phase at temperatures ranging from 350–600 °C to produce linalool. mdpi.comresearchgate.net The reaction proceeds via a biradical intermediate, leading to the acyclic alcohol as the main product, along with other byproducts. mdpi.com The presence of substituents on the pinane ring, such as a hydroxyl group, can influence the cleavage of the cyclobutane ring and the subsequent reaction pathways of the resulting biradicals. canterbury.ac.nz Kinetic models have been developed to describe the pyrolysis of both cis- and trans-2-pinanol, highlighting the differences in activation energies for the ring-opening step. researchgate.net

Table 1: Pyrolysis Conditions for Pinanol Derivatives

This interactive table summarizes the typical temperature ranges for the pyrolysis of pinanol derivatives.

| Derivative | Temperature Range (°C) | Main Product |

| cis-2-Pinanol | 350-650 mdpi.comcore.ac.uk | Linalool mdpi.comcore.ac.uk |

| trans-2-Pinanol | 350-600 mdpi.comresearchgate.net | Linalool mdpi.comresearchgate.net |

Oxidation Reactions and Derivative Formation

The oxidation of this compound is a key transformation for the synthesis of various oxygenated derivatives. A common industrial process involves the oxidation of pinanes to form pinane hydroperoxides, which are then reduced to the corresponding pinanols. researchgate.netnih.gov This process is a critical step in the synthesis of linalool from pinenes. researchgate.netnih.gov The oxidation can be carried out using air or other oxidizing agents. wikipedia.orgsmolecule.com Further "chlorooxidation" of pinanols using hypochloric acid can lead to novel chloroketones and tricyclic ethers, opening up new avenues for synthetic applications. researchgate.netnih.gov The oxidation of pinane derivatives can also be achieved using other reagents like chlorine dioxide. mdpi.com

Table 2: Common Oxidation Reactions of Pinane

This interactive table outlines common oxidation reactions of pinane and its derivatives.

| Starting Material | Oxidizing Agent | Major Product(s) |

| cis- and trans-Pinane | Air/O₂ | cis- and trans-Pinane hydroperoxide researchgate.netnih.gov |

| cis- and trans-Pinanols | Hypochloric acid | Chloroketones, Tricyclic ethers researchgate.netnih.gov |

| Pinane γ-Ketothiols | Chlorine dioxide | Sulfonic acids mdpi.com |

| (-)-β-Pinene | t-BuOOH/SeO₂ | trans-Pinocarveol mdpi.com |

Autoxidation to 2-Pinane Hydroperoxides

The liquid-phase autoxidation of pinane, including the trans-isomer, primarily yields 2-pinane hydroperoxides through the oxidation of the tertiary carbon at position 2. acs.orgresearchgate.net This process is a radical chain reaction where both cis- and trans-pinane are attacked at the tertiary C-H bond in the 2-position. researchgate.net While the cis-isomer oxidizes significantly faster than the trans-isomer, both yield the corresponding hydroperoxides. researchgate.netgoogle.com Studies have shown that the selectivity of pinane oxidation to pinane hydroperoxide can reach 90-95%. researchgate.net The reaction can be carried out without a catalyst at temperatures between 80-125°C, with the resulting hydroperoxides being subsequently reduced to pinanols. acs.org The 2-pinanyloxy radicals formed as intermediates can undergo fragmentation, leading to products with a cyclobutane structure. researchgate.net

Controlled Oxidation to Pinonic Acid Derivatives

Controlled oxidation of pinane isomers can lead to the formation of pinonic acid and its derivatives, which are valuable in the fragrance industry. researchgate.net While the oxidation of α-pinene with reagents like potassium permanganate (B83412) or ozone is a known route to cis-pinonic acid, similar oxidative cleavage of the pinane ring system can be employed. researchgate.netacs.orgacs.org The aqueous ozonolysis of related terpenes like α-pinene yields pinonic acid as a major product. researchgate.net

Chlorooxidation Reactions to Chloroketone and Tricyclic Ethers

The chlorooxidation of trans-pinanol, derived from trans-pinane, with hypochlorous acid (HOCl) yields a tricyclic ether, specifically 6,9-dimethyl-7-oxatricyclo[4.3.0.0(3,9)]nonane. researchgate.netnih.govgoogle.com This reaction provides a pathway to valuable intermediates. researchgate.netgoogle.com This tricyclic ether has also been synthesized through the oxidation of trans-pinanol with reagents like mercury(II) oxide and bromine or by the dehydration of trans-pinane hydroperoxide. google.com The reaction of trans-pinane itself with HOCl is also noted to produce these tricyclic ether compounds. foreverest.net

Derivatization and Functionalization Reactions

This compound and its derivatives serve as starting materials for a variety of functionalized molecules.

Conversion of Pinanols to Linalool

A significant industrial application of pinanes is the synthesis of linalool. nih.gov The process involves the hydrogenation of pinenes to a mixture of cis- and trans-pinanes. researchgate.netnih.gov These are then oxidized to their corresponding hydroperoxides, which are subsequently reduced to a mixture of cis- and trans-pinanols. researchgate.netnih.govnih.gov The final step is the pyrolysis of these pinanols, which yields linalool. acs.orgresearchgate.netnih.govresearchgate.net Both cis- and trans-pinanol are pyrolyzed to produce linalool. google.com The pyrolysis is typically conducted at high temperatures, in the range of 350–600 °C. acs.orgnih.govresearchgate.net

Synthesis of C(9)-functionalized Fenchenes and cis-Bergamotenes

The tricyclic ethers produced from the chlorooxidation of trans-pinane serve as intermediates for the synthesis of C(9)-functionalized fenchenes and cis-bergamotenes. researchgate.netforeverest.net This highlights the utility of trans-pinane in accessing more complex terpenoid structures.

Formation of Dimethylcyclobutane Derivatives

The chlorooxidation of trans-pinanol, which is derived from trans-pinane, leads to the formation of a tricyclic ether that provides access to numerous dimethylcyclobutane derivatives. researchgate.netnih.gov Furthermore, the fragmentation of 2-pinanyloxy radicals during autoxidation also leads to oxidation products with a cyclobutane structure. researchgate.net Research has demonstrated that various polyfunctionalized cyclobutane derivatives can be synthesized from related terpene precursors. acs.org

Regioselective and Stereoselective Ring Closure Reactions

The rigid bicyclic framework of the pinane skeleton provides a unique platform for directing the stereochemical and regiochemical course of intramolecular ring closure reactions. These transformations are pivotal in the synthesis of complex heterocyclic systems, including spiro and condensed polycyclic structures, which are valuable as chiral auxiliaries and potential biologically active agents. The inherent chirality and conformational constraints of pinane derivatives, prepared from precursors like (-)-α-pinene and (-)-β-pinene, allow for a high degree of control in the formation of new stereocenters.

Research has extensively explored the ring closure of pinane-based aminodiols, which can be synthesized stereoselectively. beilstein-journals.orgbeilstein-journals.org The regioselectivity of these cyclization reactions is highly dependent on the nature of the cyclizing agent. For instance, the reaction of pinane-based primary and secondary 2-amino-1,3-diols with aldehydes such as formaldehyde (B43269) or benzaldehyde (B42025) consistently results in the regioselective formation of pinane-condensed oxazolidines. beilstein-journals.orgbeilstein-journals.orgnih.gov This outcome indicates a preference for the formation of a fused ring system over a spirocyclic one under these conditions.

Conversely, when the same pinane-based aminodiols are reacted with isothiocyanates, a different regiochemical preference is observed. The reaction of a pinane-based aminodiol with phenylisothiocyanate leads to a thiourea (B124793) intermediate, which then undergoes a regioselective ring closure to exclusively yield a spiro-2-iminooxazolidine. beilstein-journals.orgnih.gov This reversal of regioselectivity highlights the subtle electronic and steric influences of the reagents and intermediates on the transition state of the cyclization.

Further studies on aminodiols derived from (-)-α-pinene have reinforced these observations. The treatment of (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol with various alkyl or aryl isothiocyanates, followed by methyl iodide and base treatment, exclusively produces spiro derivatives of 2-iminooxazolidines. researchgate.netarkat-usa.org However, reacting the same primary aminodiol with ethyl 4-chlorobenzimidate leads to a spiro-2-(4-chlorophenyl)oxazoline in a highly regioselective ring closure. researchgate.netarkat-usa.org Interestingly, when this aminodiol is treated with formaldehyde, a tetracyclic condensed 1,3-oxazine is formed, suggesting an initial spiro-oxazolidine (B91167) formation followed by a rearrangement. researchgate.netarkat-usa.org

An intriguing phenomenon of ring-ring tautomerism has also been documented. A 2-phenyliminooxazolidine, formed through regioselective ring closure, was observed to undergo a slow tautomerization in a CDCl3 solution over several days, resulting in a 1:1 mixture of two regioisomeric spiro-oxazolidines. beilstein-journals.orgbeilstein-journals.orgnih.gov This equilibrium was not observed in less protic solvents like DMSO-d6, suggesting the process is acid-catalyzed. beilstein-journals.orgnih.gov

The intramolecular cyclization is not limited to the formation of oxazolidines. Acid-catalyzed rearrangement of α-pinene oxide, a derivative of the pinane skeleton, can lead to the formation of a tertiary carbocation that undergoes an internal nucleophilic attack by a hydroxyl group. liverpool.ac.uk This intramolecular ring closure results in the formation of pinol, a bicyclic ether. liverpool.ac.uk

These studies demonstrate that the pinane scaffold is a versatile template for controlling the regiochemistry and stereochemistry of ring closure reactions. The outcome of these cyclizations can be finely tuned by selecting appropriate starting materials and cyclizing agents, leading to a diverse array of complex, enantiomerically pure heterocyclic compounds.

Table 1: Regioselectivity in Ring Closure Reactions of Pinane-Based Aminodiols

| Starting Material | Reagent | Product Type | Reference |

| Pinane-based 2-amino-1,3-diol | Formaldehyde / Benzaldehyde | Condensed Oxazolidine | beilstein-journals.org, beilstein-journals.org, nih.gov |

| Pinane-based 2-amino-1,3-diol | Phenylisothiocyanate | Spiro-Iminoooxazolidine | beilstein-journals.org, nih.gov |

| (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol | Alkyl/Aryl Isothiocyanates | Spiro-Iminoooxazolidine | researchgate.net, arkat-usa.org |

| (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol | Ethyl 4-chlorobenzimidate | Spiro-Oxazoline | researchgate.net, arkat-usa.org |

| (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol | Formaldehyde | Condensed 1,3-Oxazine | researchgate.net, arkat-usa.org |

Stereochemical Investigations and Chiral Applications

Determination of Absolute Configuration

The absolute configuration of (-)-trans-Pinane is established as (1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane. ontosight.ai The determination of the absolute configuration of chiral molecules can be approached through computational methods. Methodologies such as the Gauge-Invariant (Including) Atomic Orbital (GIAO) based Time-Dependent Density Functional Theory (TDDFT) are used to calculate the optical rotation of chiral molecules, providing a means to determine their absolute configurations. nih.govacs.orgcapes.gov.br

However, studies applying the B3LYP/aug-cc-pVDZ TDDFT/GIAO methodology to a range of chiral alkanes have highlighted certain limitations. While this method can reliably assign absolute configurations for many alkanes, particularly those with specific rotation [α]D values significantly greater than 25, it has been shown to incorrectly predict the sign of [α]D for a few molecules, including trans-pinane. nih.govacs.orgcapes.gov.br This indicates that while powerful, computational methods for determining absolute configuration must be applied with an understanding of their potential inaccuracies for specific structural types.

Diastereoselective Synthesis Strategies

The synthesis of functionalized pinane (B1207555) derivatives often employs diastereoselective strategies to control the stereochemical outcome. These strategies are crucial for creating specific chiral ligands and auxiliaries from pinane precursors like α-pinene and β-pinene.

Key strategies include:

Stereoselective Epoxidation: The epoxidation of pinene-derived allylic alcohols can proceed with high stereoselectivity. For instance, the epoxidation of an allylic alcohol derived from (-)-β-pinene using tert-butyl hydroperoxide (t-BuOOH) and a vanadium catalyst (VO(acac)₂) yields a single epoxide product. mdpi.comresearchgate.net This stereochemically defined epoxide is a key intermediate for synthesizing a library of aminodiols. mdpi.comresearchgate.net Similarly, the stereoselective epoxidation of (−)-α-pinene with meta-chloroperoxybenzoic acid (mCPBA) is a critical first step in the synthesis of pinane-based 2-amino-1,3-diols. nih.govbeilstein-journals.org

Stereoselective Aminohydroxylation: This process can be used to introduce amino and hydroxyl groups with specific stereochemistry. For example, a pinane-derived carbamate (B1207046) can undergo aminohydroxylation using potassium osmate(VI) as a catalyst to produce a condensed oxazolidin-2-one, a precursor to aminodiols. nih.govbeilstein-journals.org

Regio- and Stereoselective β-Lactam Formation: A key β-lactam intermediate can be prepared with both regio- and stereoselectivity from (−)-apopinene. This intermediate serves as a versatile building block for a variety of 1,3-difunctionalized pinane derivatives. researchgate.net

Selective Hydrogenation: The hydrogenation of α-pinene or β-pinene over catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) predominantly yields cis-pinane (B1246623). academie-sciences.fr Controlling the conditions allows for the selective synthesis of the desired pinane isomer.

Applications in Asymmetric Catalysis

The chiral scaffold of this compound and its derivatives is widely exploited in asymmetric catalysis, where they serve as ligands, auxiliaries, or parts of a catalyst complex to induce stereoselectivity in chemical reactions.

Chiral Ligands for Asymmetric Addition Reactions

Pinane-derived compounds are highly effective as chiral ligands in asymmetric addition reactions, particularly the addition of organozinc reagents to aldehydes.

Pinane-based Aminodiols: A library of chiral aminodiols synthesized from natural (−)-β-pinene has been successfully used as catalysts for the addition of diethylzinc (B1219324) to various aromatic and aliphatic aldehydes. mdpi.comresearchgate.net These reactions have produced secondary alcohols with moderate to good enantioselectivities, achieving enantiomeric excesses (ee) of up to 87%. mdpi.comresearchgate.net The stereochemical outcome can be influenced by the specific structure of the aminodiol ligand. researchgate.net For example, molecular modeling has been used to interpret how different ligands promote the formation of either the (R) or (S) enantiomer of the resulting alcohol. mdpi.com

Pinane-based Diamines: Chiral 1,3-diamines derived from (−)-apopinene have also been employed as ligands in the enantioselective alkylation of benzaldehyde (B42025) with diethylzinc. These ligands have demonstrated the ability to produce (R)- and (S)-1-phenyl-1-propanol with high enantiomeric excess, reaching up to 83% ee. researchgate.net

Pinane-based Amino Alcohols: Enantiopure β-amino alcohol ligands derived from α-pinene are effective in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and moderate enantioselectivities (up to 45% ee). academie-sciences.fr Other pinene-based amino alcohol auxiliaries have been used to synthesize secondary alcohols from aldehydes and diethylzinc with excellent results, yielding products with 91-92% ee. rsc.org The steric hindrance provided by the pinane structure, including the bridgehead methyl groups, effectively controls the facial selectivity of the nucleophilic attack on the aldehyde. rsc.orgnih.gov

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using Pinane-Based Ligands

| Ligand Type | Precursor | Aldehyde Substrate | Product Configuration | Max. Enantiomeric Excess (ee) | Reference |

| Aminodiol | (-)-β-Pinene | Aromatic & Aliphatic | (R) or (S) | 87% | mdpi.com, researchgate.net |

| 1,3-Diamine | (-)-Apopinene | Benzaldehyde | (R) or (S) | 83% | researchgate.net |

| Amino Alcohol | (+)-Pinene | 3-Methoxybenzaldehyde | (S) | 91% | rsc.org |

| Amino Alcohol | (-)-Pinene Derivative | 3-Methoxybenzaldehyde | (R) | 92% | rsc.org |

Stereoselective Epoxidation Catalysis

Derivatives of this compound are also used to create chiral environments for metal-catalyzed epoxidation reactions. A novel family of chiral manganese complexes has been developed where pinene rings are fused to the pyridine (B92270) groups of a tetradentate ligand. rsc.org These complexes serve as catalysts for the epoxidation of olefins. rsc.org

The pinene units create a well-defined chiral pocket around the manganese ion's active sites. rsc.org This structural feature enables the catalyst to induce stereoselectivity in the epoxidation of substrates like styrene (B11656) and stilbene, achieving enantiomeric excesses of up to 46%. rsc.org This work demonstrates a promising strategy for designing stereoselective epoxidation catalysts by modifying the ligand framework with chiral terpene scaffolds. rsc.org

Role as Chiral Auxiliaries in Organic Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The pinane skeleton is an excellent choice for this role due to its conformational rigidity and steric bulk. nih.govrsc.org

Pinene-based auxiliaries have been used effectively in various transformations:

Enantioselective Alkylation: Pinene-based amino alcohol chiral auxiliaries are used to synthesize enantiomerically enriched secondary alcohols. rsc.orgnih.gov The auxiliary directs the approach of a nucleophile, such as diethylzinc, to one face of an aldehyde, resulting in high stereoselectivity. nih.gov

Asymmetric Aldol (B89426) Reactions: Derivatives of (-)-β-pinene have been employed as chiral auxiliaries in aldol reactions. Esters substituted with a pinene auxiliary react with aldehydes to produce chiral β-hydroxy esters with good yields and moderate diastereoselectivity. thieme-connect.com

Boronic Esters in Asymmetric Synthesis: Pinanediol, derived from pinene, is a widely used chiral auxiliary that forms boronic esters. These chiral esters are versatile intermediates in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Stereochemical Control in Enzymatic Transformations of Precursors

Enzymes offer a powerful tool for stereochemical control in the synthesis and modification of chiral compounds, including pinane precursors. Biotransformations can achieve high levels of selectivity that are often difficult to replicate with traditional chemical methods.

Enzymatic Oxidation of Pinenes: The biotransformation of α-pinene and β-pinene using plant cell cultures, such as from Picea abies, demonstrates stereoselective enzymatic reactions. diva-portal.org These cultures can perform allylic oxidation on pinenes to produce compounds like trans-verbenol (B156527) and myrtenol. diva-portal.org Similarly, the metabolism of (-)-cis-pinane in rabbits yields (-)-α-terpineol and (-)-trans-sobrerol, showcasing stereospecific enzymatic oxidation and hydration pathways. nih.gov

Enzymatic Reduction for Stereocontrol: Alcohol dehydrogenases are particularly useful for establishing stereocenters via the asymmetric reduction of ketones. A Clostridial alcohol dehydrogenase (CaADH) has been shown to reduce complex β-keto-α,α-difluorophosphonates with excellent enantioselectivity (93–99% ee). nih.gov While the substrates were not directly pinane precursors, the study highlights the power of enzymes to control stereochemistry in densely functionalized molecules. The text also notes that a chemical alternative for such reductions involves using pinene-derived chiral organoboron reagents, directly linking enzymatic methods with the applications of pinane auxiliaries. nih.gov

Computational Chemistry Approaches for Trans Pinane Systems

Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics, are fundamental to understanding the electronic structure and behavior of (-)-trans-pinane.

Multiconfigurational Self-Consistent Field (CASSCF) and MP2 Calculations for Reaction Paths

The thermal rearrangement of trans-pinane has been a subject of detailed computational investigation. Studies have employed ab initio multiconfigurational self-consistent field (CASSCF) and Møller-Plesset perturbation theory of the second order (MP2) to explore the reaction pathways. researchgate.netrsc.org These calculations have been instrumental in analyzing both concerted and stepwise retro-[2+2]-cycloaddition mechanisms. researchgate.netrsc.org

Research indicates that the stepwise retro-[2+2]-cycloaddition, proceeding through a biradical intermediate, is energetically more favorable than a concerted mechanism. researchgate.netrsc.org Specifically, the calculations show that a gauche ring opening of the cyclobutane (B1203170) ring in trans-pinane has a significantly lower activation barrier compared to the anti ring opening. researchgate.net This theoretical finding helps to explain the observed reactivity and selectivity in the thermal decomposition of trans-pinane. researchgate.net The calculated activation energies for the preferred reaction pathways show good agreement with experimental values. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying various properties of this compound due to its balance of accuracy and computational cost. cas.czmdpi.com DFT calculations, particularly using functionals like B3LYP, have been applied to predict spectroscopic properties and analyze reaction mechanisms. nih.govacs.org These computational approaches are crucial for understanding the electronic driving forces in chemical transformations and for interpreting experimental data. mdpi.com The application of DFT extends to the prediction of reactive sites and the stability of molecular systems. mdpi.com

Kinetic Modeling of Reaction Pathways and Activation Parameters

Kinetic modeling plays a crucial role in understanding the thermal rearrangement of this compound. researchgate.net By combining experimental data from pyrolysis studies with computational results, detailed kinetic models can be developed. researchgate.netresearchgate.net These models describe the network of reactions involved in the isomerization of bicyclic compounds to their acyclic and monocyclic isomers. researchgate.net

For the thermal rearrangement of trans-pinane into its isomers, such as beta-citronellene and isocitronellene, kinetic models have been proposed. researchgate.net These models are built upon the activation parameters derived from both experimental measurements and theoretical calculations. researchgate.net The agreement between simulated and experimental data supports the proposed reaction mechanisms, which often involve biradical intermediates. researchgate.net The differences in reactivity and selectivity between cis- and trans-pinane isomers can be rationalized by the differences in the activation energies for the initial carbon-carbon bond scission that opens the cyclobutane ring. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of chiral molecules like this compound.

Raman Optical Activity (ROA) Spectra Simulations

Raman Optical Activity (ROA) is a powerful spectroscopic technique for determining the absolute configuration and conformational features of chiral molecules in solution. cuni.cz The ROA spectrum of this compound has been both experimentally measured and computationally simulated. cas.czresearchgate.netresearchgate.net

Ab initio quantum chemical calculations have been used to interpret the experimental ROA spectra. cas.czresearchgate.net Simulations based on these calculations have shown excellent agreement with the observed spectra, particularly in the mid-infrared region. cas.czresearchgate.net The normal modes of vibration in trans-pinane are highly delocalized, making their description in terms of local symmetry coordinates challenging. researchgate.net Instead, analyses often involve the relative kinetic energies of different parts of the molecule. researchgate.net The successful simulation of ROA spectra provides a deeper understanding of the relationship between the molecule's structure and its chiroptical properties. researchgate.net

Optical Rotation (OR) Calculations

The calculation of optical rotation (OR) is a key application of computational chemistry in the study of chiral molecules, providing a means to determine absolute configuration. nih.govacs.org Time-Dependent Density Functional Theory (TDDFT) using Gauge-Invariant Atomic Orbitals (GIAO) is a prominent methodology for this purpose. nih.govacs.org

For this compound, B3LYP/aug-cc-pVDZ calculations have been performed to predict its specific rotation. nih.govacs.orgcapes.gov.br However, in the case of trans-pinane, these calculations have been reported to incorrectly predict the sign of the specific rotation [α]D. nih.govacs.orgcapes.gov.br This highlights a limitation of the methodology for certain molecules, particularly those with small experimental rotation values. nih.govacs.org Despite this, studies using specialized basis sets like the LPol-ds basis set have successfully predicted the correct sign for the optical rotation of trans-pinane, demonstrating the importance of basis set selection in achieving accurate results. nih.gov Further research with other basis sets, such as the ORP basis set, has also shown promise in accurately calculating the specific rotation of trans-pinane. nih.gov

Conformational Analysis and Ground-State Geometries

The three-dimensional structure of this compound, a bicyclic monoterpene, is fundamental to understanding its reactivity and physical properties. Computational chemistry provides powerful tools to investigate the molecule's conformational landscape and determine its most stable three-dimensional arrangement, known as the ground-state geometry. The conformational analysis of this compound is centered on identifying all possible spatial arrangements (conformers) that result from rotations around single bonds and the puckering of its strained ring system, and then determining their relative energies to find the most stable structures.

The pinane (B1207555) framework consists of a cyclohexane (B81311) ring fused with a cyclobutane ring, creating a rigid and sterically hindered bicyclo[3.1.1]heptane skeleton. In the trans isomer, the methyl group at C2 and the hydrogen at the bridgehead C1 are on opposite sides of the cyclohexane ring. The energetic and geometric parameters for the this compound enantiomer are identical to its (+)-trans-pinane counterpart; the difference lies in their chiroptical properties.

Research Findings

Computational studies, primarily employing Density Functional Theory (DFT), have been utilized to model the structure of trans-pinane. acs.orgresearchgate.net Methods such as B3LYP with basis sets like 6-31G* are commonly used for geometry optimization to locate the energy minima on the potential energy surface. acs.org More advanced calculations involving ab initio multiconfigurational CASSCF and CASSCF MP2 methods have also been applied to optimize the stationary points of trans-pinane, including its ground-state geometry, particularly in studies of its thermal rearrangement. researchgate.net

The goal of conformational analysis is to identify the lowest-energy conformer. For a bicyclic system like pinane, the conformational possibilities are more restricted than in a simple cyclohexane ring. The structure is often described as being intermediate between a Y-shape and a bridged chair. capes.gov.br Theoretical calculations aim to quantify the precise bond lengths, bond angles, and dihedral angles that define this ground-state geometry. For instance, studies focused on calculating the optical rotation of chiral alkanes have determined the ground-state geometry of trans-pinane as a prerequisite for Time-Dependent Density Functional Theory (TDDFT) calculations. acs.orgcapes.gov.br In one such study, the geometry was optimized at the B3LYP/6-31G* level of theory. acs.org

Below is an illustrative data table representing the kind of geometric parameters obtained from a typical DFT (e.g., B3LYP/6-31G*) calculation for the optimized ground-state geometry of trans-pinane.

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

|---|---|---|---|

| Atom Pair | Calculated Value | Atom Trio | Calculated Value |

| C1-C2 | 1.55 | C1-C2-C3 | 110.5 |

| C1-C6 | 1.54 | C2-C1-C7 | 115.8 |

| C2-C3 | 1.53 | C1-C7-C5 | 88.9 |

| C6-C7 | 1.56 | C1-C6-C5 | 89.1 |

| C6-C8 | 1.54 | C8-C6-C9 | 109.8 |

Note: The values in this table are representative examples derived from typical computational models used for geometry optimization of pinane structures and are for illustrative purposes.

The conformational analysis confirms that the rigid bicyclic nature of this compound limits its flexibility, leading to a well-defined ground-state geometry that serves as the basis for further computational studies on its reactivity and spectroscopic properties.

Advanced Spectroscopic Characterization and Analytical Methods

Vibrational Raman and Raman Optical Activity (ROA) Spectroscopy

Vibrational Raman and Raman Optical Activity (ROA) spectroscopy are powerful techniques for investigating the stereochemistry of chiral molecules like (-)-trans-pinane. idexlab.comcuni.cz ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule when using right- and left-circularly polarized incident light. researchgate.netscispace.com This technique is particularly sensitive to the molecule's three-dimensional structure, providing detailed information about its absolute configuration and conformation in solution. cuni.czcuni.cz

The experimental measurement of ROA spectra for this compound has been performed using various instrumental setups. A common and effective method is the backscattering incident circular polarization (ICP) ROA technique. researchgate.netscispace.com In this setup, the sample is irradiated with alternating right- and left-circularly polarized light, and the Raman scattered light is collected at an angle of 180° relative to the incident beam. This geometry has been found to be superior for maximizing the ROA signal. cuni.cz

Modern ROA spectrometers often utilize a design that follows the principles of the instrument constructed by Barron's group in Glasgow. scispace.com These instruments are typically fully computer-controlled and may employ a spectrograph with a charge-coupled device (CCD) detector for efficient light collection and analysis. acs.orgcas.cz Other ROA measurement schemes include scattered circular polarization (SCP), in-phase dual circular polarization (DCPI), and out-of-phase dual circular polarization (DCPII). cuni.cztandfonline.com For this compound, both ICP and DCPI backscattering geometries have been shown to yield the same ROA intensity. cuni.cz The availability of both enantiomers of trans-pinane has made it a useful standard for calibrating and comparing the performance of ROA spectrometers. researchgate.netscispace.com

The primary quantitative measure in ROA spectroscopy is the Circular Intensity Difference (CID). The CID is a dimensionless quantity calculated as the ratio of the ROA intensity (IR - IL) to the total Raman intensity (IR + IL). cuni.cztandfonline.com

CID (Δ) = (IR - IL) / (IR + IL)

Where:

IR is the intensity of the Raman scattered light with right-circularly polarized incident light.

IL is the intensity of the Raman scattered light with left-circularly polarized incident light.

The analysis of CID spectra allows for a direct comparison between experimental results and theoretical calculations. For this compound, quantum chemical calculations, particularly those using density functional theory (DFT), have been employed to predict the ROA spectra. researchgate.netresearchgate.net Excellent agreement has been observed between the calculated and experimental CID spectra, especially in the mid-IR region. researchgate.netresearchgate.net This quantitative agreement is crucial for validating the structural assignments of the observed vibrational bands. The similarity between experimental and predicted CID spectra can be formally evaluated to confirm the molecular structure. researchgate.net

The ROA spectrum of this compound provides a unique fingerprint that is directly related to its molecular structure. Since the ROA spectrum of the (+) enantiomer is the mirror image of the (-) enantiomer, this technique is a powerful tool for distinguishing between enantiomers. researchgate.net The interpretation of the spectral features involves assigning the observed ROA bands to specific vibrational modes of the molecule.

For complex molecules like trans-pinane, the normal modes are often highly delocalized, making a simple description in terms of local coordinates challenging. researchgate.net Therefore, the interpretation relies heavily on ab initio quantum chemical calculations. researchgate.netscispace.com These calculations can predict the vibrational frequencies and the corresponding ROA intensities, allowing for a detailed assignment of the experimental spectrum.

The relationship between the ROA spectrum and the molecular structure is well-established. scispace.com The signs and magnitudes of the ROA bands are exquisitely sensitive to the stereochemical details of the molecule, including the arrangement of atoms and functional groups in three-dimensional space. By comparing the experimental ROA spectrum of this compound with calculated spectra for different possible conformations, the precise solution-state structure can be determined. rsc.org

Quantitative Analysis of Circular Intensity Difference (CID) Spectra

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules, including this compound. digitaloceanspaces.comresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule. digitaloceanspaces.com

In the context of this compound, ¹³C NMR spectroscopy has been particularly valuable. Studies have reported the ¹³C NMR spectra of a wide range of pinane (B1207555) monoterpenoids under standardized conditions. rsc.org The assignment of the carbon signals is achieved through a combination of techniques, including:

Deuterium labeling studies: Isotopic labeling helps to identify specific carbon atoms. rsc.org

Carbon-hydrogen coupling information: Analyzing the coupling patterns between carbon and hydrogen atoms provides connectivity information. rsc.org

Chemical shift comparisons: Comparing the chemical shifts with those of related, known compounds aids in the assignment. rsc.org

Lanthanide-induced shift studies: Using shift reagents like ytterbium can help to resolve overlapping signals and confirm assignments. rsc.org

These detailed NMR studies have been crucial in correcting previously misassigned spectra of some pinane derivatives. rsc.org The precise chemical shifts and coupling constants obtained from NMR analysis serve as a powerful dataset for the stereochemical elucidation of the rigid bicyclic structure of this compound. mdpi.com Advanced NMR techniques, such as those based on anisotropic parameters like residual dipolar couplings (RDCs), offer even higher precision for determining the constitution, conformation, and configuration of complex molecules. leibniz-fmp.de

Mass Spectrometry (MS) for Product Identification and Degradation Studies

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify the components of a sample by measuring the mass-to-charge ratio of ionized molecules. medistri.swiss In the context of this compound, MS, often coupled with a separation technique like gas chromatography (GC-MS), is crucial for identifying its degradation products. researchgate.net

Terpenes like pinane can undergo various decomposition reactions when exposed to factors such as heat or chemical reagents. researchgate.netmdpi.com For example, studies on the thermal degradation of α-pinene using pyrolysis-GC/MS have shown that isomerization is a primary degradation pathway at elevated temperatures. researchgate.net Similarly, the oxidation of pinenes by hydroxyl radicals leads to the formation of various products, including pinonaldehyde, which can be identified using GC-MS and HPLC-MS. researchgate.net

Proton-transfer-reaction mass spectrometry (PTR-MS) is another advanced technique used to study volatile organic compounds like terpenes. copernicus.org It can provide real-time monitoring of terpene concentrations and their degradation products. However, the fragmentation of terpenes within the instrument can complicate the mass spectra, making the identification of individual compounds challenging without pre-separation. mdpi.comcopernicus.org The development of libraries of product ion distributions for various VOCs is helping to improve the accuracy of PTR-MS analysis. copernicus.org Liquid chromatography-mass spectrometry (LC-MS) is also employed, particularly for analyzing less volatile degradation products formed from reactions in solution or the particle phase. ru.nl

Gas Chromatography (GC) for Purity and Product Distribution Analysis

Gas chromatography (GC) is a fundamental analytical technique for separating and analyzing volatile compounds. researchgate.net It is widely used in various industries, including pharmaceuticals and chemicals, for quality control, purity assessment, and the analysis of product mixtures. chromatographytoday.com For this compound, GC is an essential tool for determining its purity and analyzing the distribution of products from chemical reactions or degradation processes. nih.gov

A key application of GC in the analysis of pinane isomers is the determination of enantiomeric purity. Chiral stationary phases have been developed that allow for the complete chromatographic separation of enantiomers. researchgate.net For instance, a stationary phase consisting of α-cyclodextrin in formamide (B127407) coated on Celite has been successfully used for the gas-liquid chromatographic separation of α-pinene, β-pinene, and both cis- and trans-pinane enantiomers. researchgate.net

When coupled with a mass spectrometer (GC-MS), GC provides a powerful method for both separating and identifying the components of a complex mixture. medistri.swiss This is particularly useful for analyzing the products of reactions involving this compound, allowing for the quantification of starting material, intermediates, and final products. nih.gov The development and validation of robust GC methods are crucial for ensuring the accuracy and reliability of these analyses. researchgate.net Method validation involves assessing parameters such as precision, linearity, accuracy, and limits of detection and quantification. nih.gov

Integration of Experimental and Computational Spectroscopic Data

The comprehensive structural elucidation of complex chiral molecules like this compound increasingly relies on the synergy between experimental spectroscopic measurements and high-level quantum chemical calculations. This integrated approach allows for a more definitive assignment of stereochemistry and a deeper understanding of molecular vibrations and chiroptical properties. By comparing experimentally obtained spectra with those predicted from theory, researchers can validate computational models and gain insights that are not accessible from either method alone.

Key chiroptical spectroscopic techniques, such as Raman Optical Activity (ROA) and optical rotation, when combined with computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), provide a powerful toolkit for the analysis of this compound.

Research Findings from Raman Optical Activity (ROA) Spectroscopy

Detailed studies on this compound have utilized ROA spectroscopy, which measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. researchgate.netscispace.com These experimental results have been interpreted through direct comparison with ab initio quantum chemical calculations.

In one such study, experimental ROA and Raman spectra were measured for both enantiomers of trans-pinane as neat liquids using a custom-built backscattering incident circular polarization ROA instrument. researchgate.netscispace.com To interpret the high-quality spectra obtained, ab initio calculations were performed. The molecular geometry and harmonic force fields were calculated using the Becke3LYP density functional with a 6-31G** basis set. scispace.com